molecular formula C16H21NO3S B2667095 3-(methylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide CAS No. 1902947-17-4

3-(methylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide

Cat. No.: B2667095
CAS No.: 1902947-17-4
M. Wt: 307.41
InChI Key: JBXPHZQDCSQNGP-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide is a synthetic benzodioxane-benzamide compound of significant interest in antibacterial research and development. It belongs to a class of compounds extensively studied as potent inhibitors of the essential bacterial cell division protein FtsZ . FtsZ is a highly conserved tubulin-like GTPase that polymerizes to form the Z-ring, a crucial structural component at the onset of bacterial cell division. Inhibition of FtsZ polymerization disrupts the formation of the divisome, leading to defective cell division, filamentation of bacterial cells, and eventual bacterial cell death . This mechanism is considered a promising strategy for overcoming antimicrobial resistance (AMR), as it represents a novel target not exploited by currently marketed antibiotics . The benzodioxane-benzamide chemotype, which includes this compound, has demonstrated promising activity against a range of Gram-positive bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The core benzodioxane structure is known for its versatility in medicinal chemistry, allowing for structural optimizations to enhance potency and modulate physicochemical properties . This product is intended for research purposes only, specifically for in vitro studies aimed at investigating novel antibacterial agents, exploring the structure-activity relationships (SAR) of FtsZ inhibitors, and combating infections caused by ESKAPE pathogens. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3S/c1-21-13-4-2-3-11(9-13)16(18)17-12-5-6-14-15(10-12)20-8-7-19-14/h2-4,9,12,14-15H,5-8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXPHZQDCSQNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Methylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide is a synthetic compound with potential therapeutic applications. Its unique structure combines a benzamide core with a methylsulfanyl group and a bicyclic dioxin moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, mechanism of action, and potential therapeutic uses.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H19NO2S\text{C}_{15}\text{H}_{19}\text{N}\text{O}_{2}\text{S}

Pharmacological Effects

Research indicates that compounds with similar structures to this compound exhibit various pharmacological activities:

  • Neuroleptic Activity : Similar benzamides have shown neuroleptic effects, influencing dopaminergic pathways and potentially treating psychosis. For instance, certain benzamide derivatives were found to be significantly more potent than traditional neuroleptics like haloperidol .
  • Antidepressant Properties : Some studies suggest that related compounds may exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels.
  • Anti-inflammatory Effects : The presence of the methylsulfanyl group has been associated with anti-inflammatory properties in various benzamide derivatives, indicating a potential for treating inflammatory conditions.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing synaptic transmission and neuronal activity.
  • Enzymatic Modulation : It could modulate the activity of specific enzymes involved in neurotransmitter metabolism or inflammatory pathways.

Case Studies

Research involving similar compounds provides insights into the biological activity of this compound:

  • Study on Benzamide Derivatives : A study explored various benzamide derivatives for their neuroleptic activity. Compounds were tested in rodent models for their ability to reduce apomorphine-induced stereotyped behavior. The results indicated that modifications to the benzamide structure significantly influenced potency and efficacy .
  • Anti-inflammatory Screening : Another investigation assessed the anti-inflammatory potential of methylsulfanyl-containing compounds, demonstrating reduced edema in animal models when treated with these derivatives .

Data Table of Related Compounds

The following table summarizes the biological activities of related compounds:

Compound NameStructureBiological ActivityReference
Benzamide AC15H19N2O2Neuroleptic
Benzamide BC16H20N2O2Antidepressant
Benzamide CC14H18N2O3SAnti-inflammatory

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the potential of compounds related to 3-(methylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide as effective antibacterial agents. The mechanism involves targeting the FtsZ protein, crucial for bacterial cell division.

Case Study : A study demonstrated that derivatives of this compound exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus and mutated Escherichia coli. These findings suggest that structural modifications can enhance antibacterial efficacy .

Anticancer Properties

The compound has shown promise in anticancer research. Its ability to induce apoptosis in cancer cells is attributed to its interaction with various signaling pathways.

Case Study : In vitro studies reported that this compound reduced cell viability in several cancer cell lines in a dose-dependent manner. This suggests its potential as an anticancer therapeutic .

Neuropharmacological Applications

The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for neuropharmacological applications.

Case Study : Research indicates that similar benzamide derivatives can inhibit acetylcholinesterase, an enzyme linked to Alzheimer’s disease. This inhibition may enhance cholinergic neurotransmission, providing a basis for potential treatments for neurodegenerative disorders .

Summary of Biological Activities

Activity Type Mechanism Target Pathway/Protein Reference
AntibacterialInhibition of FtsZ proteinBacterial cell division
AnticancerInduction of apoptosisCell survival signaling pathways
NeuropharmacologicalAcetylcholinesterase inhibitionCholinergic signaling

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound with various target proteins. These studies suggest that the compound forms favorable interactions with active sites of target enzymes, enhancing its potential therapeutic efficacy .

Comparison with Similar Compounds

Pakerine (3-(1-Azepanylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide)

  • Key Differences : Replaces the methylsulfanyl group with a 1-azepanylsulfonyl moiety and features a partially unsaturated 2,3-dihydrobenzodioxin ring.
  • Activity : Demonstrates efficacy in alleviating photorespiratory stress in plants at concentrations ≥10 µM, targeting the peroxisomal enzyme AIM1 .

Sodium Salt of 2-Chloro-3-(Methylsulfanyl)-N-(1-Methyl-1H-tetrazol-5-yl)-4-(Trifluoromethyl)benzamide

  • Key Differences : Retains the methylsulfanyl group but incorporates chloro, trifluoromethyl, and tetrazolyl substituents.
  • Activity : Used as a herbicide, highlighting the role of electronegative groups (e.g., Cl, CF₃) in agrochemical activity .
  • Comparison : The tetrazolyl group may enhance soil mobility or metabolic resistance compared to the target compound’s benzodioxin moiety.

Pharmaceutical Derivatives with Benzodioxin Moieties

Trazpirobenum (3-{5-[(1R,2S)-2-(2,2-Difluoropropanamido)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]-1H-indazol-1-yl}-N-[(3R)-oxolan-3-yl]benzamide)

  • Key Differences: Features a difluoropropanoyl-amino-indazol extension and a tetrahydrofuran-3-yl group.
  • Activity : Patented for therapeutic applications, likely targeting enzymes or receptors due to its complex substituents .
  • Significance : The indazol and difluoropropyl groups suggest optimized pharmacokinetics (e.g., metabolic stability) compared to simpler benzamides.

AstraZeneca’s GR Binder (Compound 1)

  • Key Differences: Contains a difluoropropanoylamino-indazol-1-yl extension and a methyl-oxolan group.
  • Activity : Binds to glucocorticoid receptors (GR), demonstrating utility in receptor occupancy studies .
  • Comparison : The indazol-oxy-propyl chain may enhance receptor selectivity over the target compound’s simpler structure.

Sulfonamido-Benzodioxin Derivatives

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide

  • Key Differences : Substitutes methylsulfanyl with a 4-fluorophenylsulfonamido group.
  • Properties : The fluorophenyl group increases lipophilicity and may improve blood-brain barrier penetration .

2-(2-Chloropyridine-3-sulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide

  • Key Differences : Incorporates a chloropyridine sulfonamido group.
  • Significance : Chloropyridine may enhance antimicrobial or kinase-inhibitory activity .

Structural and Functional Analysis Table

Compound Name Key Substituents Molecular Weight Application/Activity Effective Concentration References
3-(Methylsulfanyl)-N-(octahydro-1,4-benzodioxin-6-yl)benzamide SCH₃, octahydrobenzodioxin ~319.4 (est.) Unknown (structural analog) N/A -
Pakerine 1-Azepanylsulfonyl, 2,3-dihydrobenzodioxin ~448.5 (est.) Photorespiratory stress relief ≥10 µM
Sodium Salt Herbicide SCH₃, Cl, CF₃, tetrazolyl ~408.8 Herbicide Field-dependent
Trazpirobenum Difluoropropanoyl, indazol, oxolan ~641.6 Pharmaceutical N/A
GR Binder (AstraZeneca) Difluoropropanoylamino, indazol, methyl-oxolan ~684.7 Receptor occupancy studies N/A

Key Findings and Implications

  • Substituent Effects : Sulfonamide groups (e.g., in pakerine) generally improve target engagement via hydrogen bonding, whereas methylsulfanyl may prioritize lipophilicity and membrane permeability .
  • Application Trends : Simpler benzamides with electronegative substituents (e.g., Cl, CF₃) dominate agrochemical uses, while complex extensions (e.g., indazol, difluoropropyl) are leveraged in pharmaceuticals .

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